

Quantum Chemical Insights into 2-Aminoimidazoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Aminoimidazoline

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This technical guide provides a comprehensive overview of the quantum chemical properties of **2-aminoimidazoline**, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of the molecule's structural, vibrational, and electronic characteristics through computational modeling.

Introduction

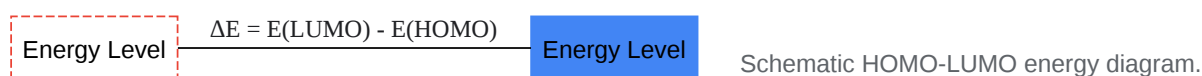
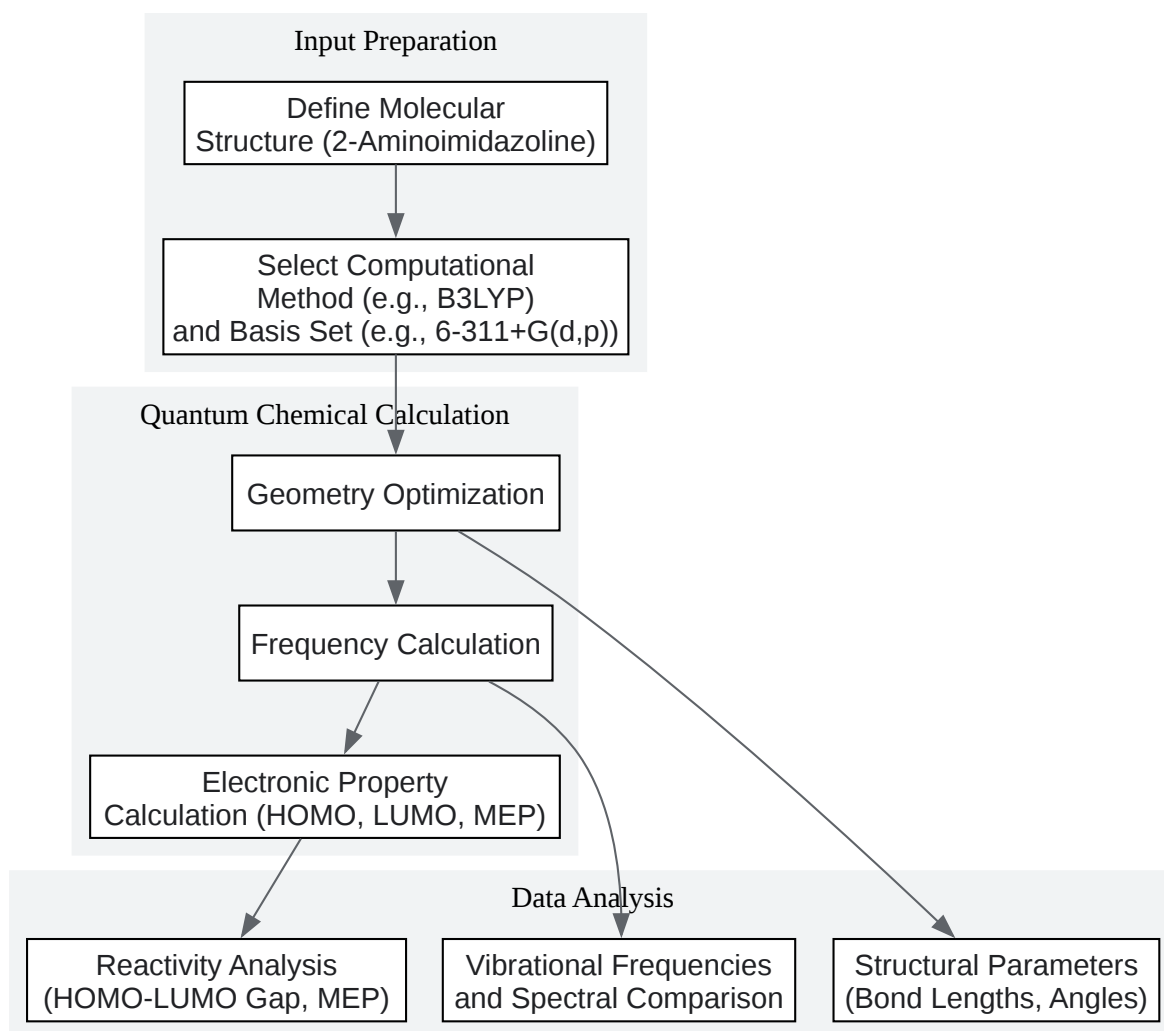
2-Aminoimidazoline and its derivatives are key pharmacophores found in numerous biologically active compounds. Their ability to mimic the guanidinium group of arginine allows them to interact with a variety of biological targets. Understanding the fundamental quantum chemical properties of the **2-aminoimidazoline** core is crucial for the rational design of novel therapeutics. This guide presents a detailed theoretical investigation of **2-aminoimidazoline** using Density Functional Theory (DFT), providing valuable data for further research and development.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of **2-aminoimidazoline** was optimized using the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated to elucidate the molecule's reactivity and intermolecular interaction potential.

A general workflow for such quantum chemical calculations is depicted below.



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